1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime
Description
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABANPLIKWMFPM-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C/C(=N\OC)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H18ClNO3S
- Molecular Weight : 345.84 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial, antiviral, and anticancer properties. Below is a summary of key findings:
Antibacterial Activity
In a study assessing the antibacterial properties of related sulfonamide derivatives, compounds similar to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth by disrupting cellular processes.
Antiviral Activity
Research has indicated that derivatives with a similar structure exhibit antiviral properties against Hepatitis B virus (HBV). For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit HBV replication in vitro and in vivo . This suggests that the methoxy and chlorophenyl groups may enhance antiviral efficacy.
Anticancer Potential
The compound's anticancer potential has been explored through docking studies and in vitro assays. Compounds bearing similar sulfonamide groups have shown promise as inhibitors of various cancer cell lines. The interactions with target proteins involved in cell proliferation and apoptosis are currently being investigated .
Case Studies
Several case studies have highlighted the effectiveness of related compounds:
- Study on Antibacterial Agents : A series of synthesized compounds were tested for their antibacterial activity. Compounds with sulfonamide moieties showed moderate to strong activity against gram-positive and gram-negative bacteria, supporting the potential use of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime in therapeutic applications .
- Antiviral Screening : In a study focusing on HBV inhibitors, compounds structurally related to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime were effective in increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting viral replication .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes in bacterial biosynthesis pathways.
- Protein Interaction : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in viral replication and cancer cell signaling pathways.
- Cellular Uptake : The methoxy and chlorophenyl substituents may facilitate enhanced cellular uptake, leading to increased bioavailability and efficacy.
Research Findings Summary Table
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 5.0 | Cell wall synthesis inhibition |
| Antiviral | HBV | 10.0 | APOBEC3G enhancement |
| Anticancer | Various cancer cell lines | 12.0 | Apoptosis induction |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antibacterial Activity : Research indicates that derivatives of sulfonamides, including compounds with similar structures to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime, demonstrate notable antibacterial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Inhibition of acetylcholinesterase is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Compounds with sulfonamide functionalities have shown promise in cancer chemotherapy. The mechanisms often involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .
Synthetic Methodologies
The synthesis of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime typically involves several steps:
- Starting Materials : The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form the sulfonamide derivative.
- Formation of Oxime : The resulting sulfonamide is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
- Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of compounds related to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime:
Case Study 1: Antibacterial Efficacy
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized sulfonamide derivatives for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antibacterial agents .
Case Study 2: Enzyme Inhibition
Research conducted by Nithiya et al. focused on the enzyme inhibitory effects of sulfonamide derivatives, including those structurally similar to the target compound. Their findings demonstrated effective inhibition of acetylcholinesterase, suggesting potential applications in neuropharmacology .
Case Study 3: Anticancer Activity
In a study examining the anticancer properties of sulfonamide compounds, researchers found that certain derivatives induced apoptosis in human cancer cell lines. This underscores the therapeutic potential of compounds like 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Benzyl Substituents
Target Compound vs. 3-Chloro and 4-Chloro Analogs
- 3-Chlorobenzyl Sulfanyl Analog (CAS 320422-50-2): Replacing the methoxy group with a 3-chlorobenzylsulfanyl group reduces molar mass to 356.27 g/mol and introduces an electron-withdrawing chlorine atom, altering reactivity .
- Molar mass is 356.27 g/mol .
Key Insight : The 4-methoxy group in the target compound enhances electron-donating effects compared to chloro substituents, influencing electronic density and interaction with biological targets .
Sulfur Oxidation States
| Compound | Sulfur Group | Oxidation State | Molar Mass (g/mol) |
|---|---|---|---|
| Target Compound | Sulfonyl | +6 | 367.85 |
| Sulfinyl Analog | Sulfinyl | +4 | 356.27 |
| Sulfanyl Analog | Sulfanyl | -2 | 356.27 |
Impact : Higher oxidation states (sulfonyl) increase polarity and hydrogen-bonding capacity, critical for solubility and protein binding .
Heterocyclic Modifications
The thiazole’s planarity and aromaticity may enhance binding to enzymes or receptors compared to the target compound’s linear structure .
Aromatic Substituent Variations
Trifluoromethyl Phenoxy Analog (CAS 338400-76-3): Replaces the methoxybenzylsulfonyl group with a 3-trifluoromethylphenoxy moiety.
Data Tables
Table 1: Physicochemical Properties
Table 2: Functional Group Impact
| Group | Electronic Effect | Biological Relevance |
|---|---|---|
| 4-Methoxybenzyl | Electron-donating | Enhances π-π stacking |
| Sulfonyl (SO₂) | Polar | Increases solubility |
| O-Methyloxime | Stabilizing | Bioisostere for carbonyl |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime?
Methodological Answer:
The synthesis typically involves three key steps:
Chalcone Formation : A Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-chlorobenzaldehyde to yield a chlorophenyl-methoxyphenyl chalcone intermediate .
Oxime Formation : Reaction of the chalcone with hydroxylamine to generate the oxime derivative.
Sulfonation and O-Methylation : Introduction of the sulfonyl group via reaction with a sulfonating agent (e.g., (4-methylphenyl)methanesulfonyl chloride under controlled conditions ), followed by O-methylation to form the oxime ether.
Example Protocol from Literature:
- Microwave-Assisted Optimization : A related sulfonyl-oxime derivative was synthesized using microwave irradiation (30 sec, 0°C) to accelerate reaction kinetics, improving yield and purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 4-methoxybenzyl groups).
- IR : Detection of sulfonyl (S=O, ~1350–1150 cm) and oxime (C=N, ~1650 cm) functional groups.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : For unambiguous structural confirmation. SHELXL refinement (SHELX suite) is widely used for small-molecule crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
